molecular formula C9H11N3O8 B14072297 3,5-Dinitro-tyr-oh

3,5-Dinitro-tyr-oh

Cat. No.: B14072297
M. Wt: 289.20 g/mol
InChI Key: IZLZTNHJGCMKEP-UHFFFAOYSA-N
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Description

3,5-Dinitro-L-tyrosine monohydrate is a non-proteinogenic L-alpha-amino acid that is derived from L-tyrosine. It is characterized by the substitution of nitro groups at positions 3 and 5 on the aromatic ring of the tyrosine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-L-tyrosine monohydrate typically involves the nitration of L-tyrosine. The reaction is carried out under controlled conditions using nitrating agents such as nitric acid and sulfuric acid. The process involves the following steps:

    Nitration: L-tyrosine is dissolved in a mixture of concentrated nitric acid and sulfuric acid.

    Reaction Conditions: The reaction mixture is maintained at a low temperature to control the rate of nitration and prevent over-nitration.

    Isolation: The product is isolated by precipitation and purified through recrystallization.

Industrial Production Methods

Industrial production of 3,5-dinitro-L-tyrosine monohydrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-L-tyrosine monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3,5-Dinitro-L-tyrosine monohydrate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Studied for its effects on enzyme activity and protein interactions.

    Medicine: Investigated for potential therapeutic applications and as a biomarker for oxidative stress.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-dinitro-L-tyrosine monohydrate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-L-tyrosine: Contains a single nitro group at position 3.

    5-Nitro-L-tyrosine: Contains a single nitro group at position 5.

    3,5-Dinitro-D-tyrosine: The D-enantiomer of 3,5-dinitro-L-tyrosine.

Properties

Molecular Formula

C9H11N3O8

Molecular Weight

289.20 g/mol

IUPAC Name

2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate

InChI

InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2

InChI Key

IZLZTNHJGCMKEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O

Origin of Product

United States

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